

Sabinene as a fragrance and flavor compound in essential oils

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sabinen*

Cat. No.: *B10790251*

[Get Quote](#)

An In-depth Technical Guide to **Sabinene** as a Fragrance and Flavor Compound in Essential Oils

Introduction

Sabinene is a natural bicyclic monoterpene with the molecular formula $C_{10}H_{16}$, commonly isolated from the essential oils of various plants.^[1] It is a significant constituent in oils from species such as holm oak (*Quercus ilex*), Norway spruce (*Picea abies*), and is a key contributor to the spicy character of black pepper and carrot seed oil.^[1] With its characteristic warm, peppery, and woody-piney aroma, **sabinene** is a valued ingredient in the fragrance and flavor industries.^{[2][3][4]} This document provides a comprehensive technical overview of **sabinene**, focusing on its chemical and physical properties, biosynthesis, occurrence in nature, analytical methodologies, and safety profile, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sabinene is a monoterpene characterized by a strained ring system comprising a cyclopentane ring fused to a cyclopropane ring. It exists as two enantiomers, (+)-**sabinene** and (-)-**sabinene**. Its physical and chemical properties are critical for its application in various formulations.

Table 1: Physical and Chemical Properties of **Sabinene**

Property	Value/Description	Reference(s)
IUPAC Name	4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane	
Molecular Formula	C ₁₀ H ₁₆	
Molar Mass	136.23 g/mol	
Appearance	Colorless to pale yellow clear liquid	
Density	0.844 g/mL at 20 °C	
Boiling Point	163 to 164 °C (325 to 327 °F)	
Flash Point	37-46 °C	
Solubility	Insoluble in water; soluble in organic solvents like ethanol.	
CAS Number	3387-41-5 (unspecified stereochemistry)	
	2009-00-9 ((+)-sabinene)	

|| 10408-16-9 ((-)-sabinene) ||

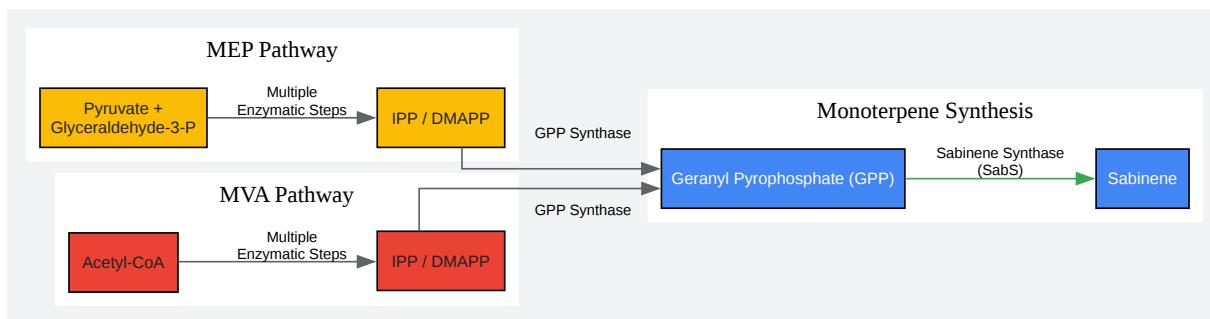
Fragrance and Flavor Profile

Sabinene's sensory characteristics are a complex blend of spicy, citrusy, piney, and woody notes. This profile makes it a versatile component in both fragrance and flavor formulations, where it can add freshness, warmth, and complexity.

- Aroma: Described as peppery, terpene-like, citrus, pine, and spicy-woody. It is a key contributor to the spiciness of black pepper.
- Flavor: Characterized as oily, citrus, and having tropical fruity notes. It is utilized in the food industry to enhance the sensory appeal of beverages, desserts, and candies.

Occurrence in Essential Oils

Sabinene is a constituent of numerous essential oils, with its concentration varying significantly based on the plant species, geographical origin, part of the plant used, and extraction method.


Table 2: **Sabinene** Content in Various Plant Essential Oils

Plant Species	Common Name	Plant Part	Sabinene Content (%)	Reference(s)
Juniperus sabina	Savin Juniper	Fruits	50.31	
Juniperus sabina	Savin Juniper	Aerial Parts	36.59	
Piper nigrum	Black Pepper	Fruit	Up to 33.3 (1/3 of oil)	
Ocimum spp.	Basil	Not Specified	Up to 50	
Laurus nobilis	Bay Laurel	Leaves	8.05	
Daucus carota	Carrot	Seed	Major Constituent	
Myristica fragrans	Nutmeg	Seed	Present	
Salvia officinalis	Sage	Leaves	Variable, can be substantial	
Melaleuca alternifolia	Tea Tree	Leaves	Low Concentration	
Angelica archangelica	Angelica	Not Specified	Present	
Tanacetum annuum	Blue Tansy	Not Specified	Present	

| Cinnamomum camphora | Ravintsara | Not Specified | Present | |

Biosynthesis

Sabinene is biosynthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be generated through either the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the direct precursor for most monoterpenes. The final cyclization of GPP to form the unique bicyclic structure of **sabinene** is catalyzed by the enzyme **sabinene** synthase (SabS).

[Click to download full resolution via product page](#)

Caption: **Sabinene** biosynthesis via MEP and MVA pathways.

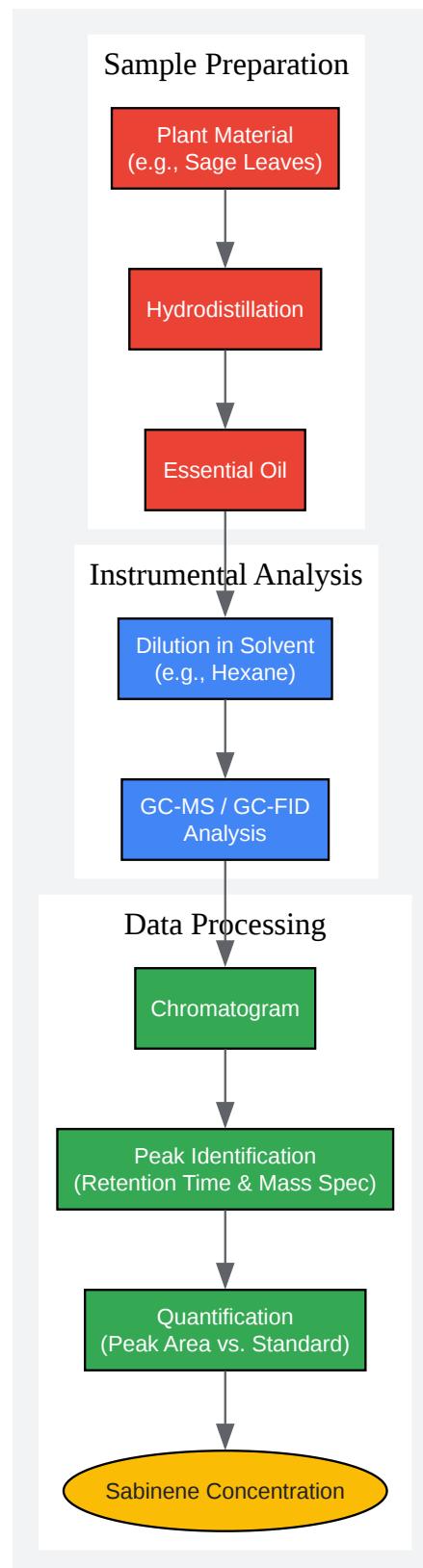
Experimental Protocols

The analysis of **sabinene** in essential oils primarily involves extraction followed by chromatographic separation and detection.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This method is a standard procedure for extracting volatile compounds from plant material.

- Apparatus: Clevenger-type hydrodistillation apparatus, heating mantle, 2 L round-bottom flask, condenser.


- Procedure:
 - Place approximately 100 g of dried plant material (e.g., sage leaves) into the round-bottom flask.
 - Add 1 L of distilled water to fully submerge the material.
 - Assemble the Clevenger apparatus, ensuring all joints are sealed, and circulate cold water through the condenser.
 - Heat the flask to boiling and continue distillation for approximately 3 hours. The condensed vapor collects in the separator, with the less dense essential oil forming a layer on top of the water.
 - After cooling, carefully collect the essential oil layer from the apparatus arm.
 - Dry the collected oil over anhydrous sodium sulfate to remove residual water.
 - Store the dried essential oil in a sealed, airtight glass vial at 4°C in the dark prior to analysis.

Protocol 2: Analysis and Quantification by Gas Chromatography (GC)

Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the standard technique for identifying and quantifying **sabinene**.

- Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the extracted essential oil in a suitable solvent such as n-hexane. For quantification, prepare a series of calibration standards from a pure **sabinene** reference.
- Typical GC-MS/FID Parameters:
 - Column: A non-polar capillary column (e.g., SLB®-5ms, SE-30) is commonly used.
 - Carrier Gas: Helium or Hydrogen.
 - Injector Temperature: 280 °C.

- Oven Temperature Program: An initial temperature of 50 °C, ramped to 200-280 °C at a rate of 3 °C/min.
- Detector (FID): Standard FID conditions.
- Detector (MS): Operated in electron ionization (EI) mode at 70 eV.
- Identification: The **sabinene** peak is identified by comparing its retention time with that of a known standard. For GC-MS, identification is confirmed by matching the resulting mass spectrum with spectral libraries (e.g., NIST, Wiley), where **sabinene** typically shows a base peak at m/z 93.
- Quantification: The concentration of **sabinene** is calculated based on the peak area relative to a calibration curve generated from the standards. The relative percentage can also be determined based on the peak area relative to the total ion chromatogram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **sabinene** analysis.

Safety and Toxicology

Sabinene is classified as a flammable liquid and vapor. According to the Globally Harmonized System (GHS), it presents hazards such as being harmful if swallowed and potentially fatal if it enters the airways. However, it is generally considered safe for use in consumer products at current levels.

- Skin Sensitization: In a direct peptide reactivity assay (DPRA), **sabinene** showed minimal reactivity, and it is not considered to present a safety concern for skin sensitization at current declared use levels.
- Genotoxicity: **Sabinene** was found to be non-clastogenic in an in vitro micronucleus test and non-mutagenic in a bacterial reverse mutation assay (Ames test).
- Regulatory Status: **Sabinene** is listed as a fragrance ingredient by the International Fragrance Association (IFRA) and is registered under REACH in Europe. Safety data sheets recommend handling it in a well-ventilated area with protective gloves and eye protection, away from ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sabinene - Wikipedia [en.wikipedia.org]
- 2. diamondcbd.com [diamondcbd.com]
- 3. aromology.com [aromology.com]
- 4. eybna.com [eybna.com]
- To cite this document: BenchChem. [Sabinene as a fragrance and flavor compound in essential oils]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10790251#sabinene-as-a-fragrance-and-flavor-compound-in-essential-oils>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com